

Check Availability & Pricing

1H and 13C NMR of 3-lodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR of **3-lodo-6-methyl-5-nitro-1H-indazole**

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the molecular structure of organic compounds like **3-iodo-6-methyl-5-nitro-1H-indazole**. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, supported by comparative data from related substituted indazoles, detailed experimental protocols, and illustrative diagrams to clarify structural relationships and experimental workflows.

Predicted ¹H and ¹³C NMR Data

While a definitive, published spectrum for **3-iodo-6-methyl-5-nitro-1H-indazole** (CAS Number: 1000343-55-4) is not readily available in the cited literature, we can predict the chemical shifts and coupling constants based on the known effects of the substituents on the indazole ring. The iodine atom at the 3-position, the nitro group at the 5-position, and the methyl group at the 6-position each exert distinct electronic effects that influence the magnetic environment of the nearby protons and carbons.[1]

The methyl group at C6 is expected to direct nitration to the C5 position during synthesis.[1] In the ¹H NMR spectrum of 5-nitro-1H-indazole derivatives, the proton at the C4 position typically

appears as a doublet with a small coupling constant, while the proton at C7 also presents as a doublet.[1] The protons of the methyl group at C6 would manifest as a singlet.[1]

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1H-indazole ring is used.

Caption: Molecular structure of 3-iodo-6-methyl-5-nitro-1H-indazole with atom numbering.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ${}^{1}H$ NMR spectral data for **3-iodo-6-methyl-5-nitro-1H-indazole**. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are expected in a solvent like DMSO-d₆ or CDCl₃.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	
H4	~8.5 - 8.8	S	-	
H7	~7.8 - 8.1	S	-	
CH₃ (at C6)	~2.5 - 2.7	S	-	
NH (at N1)	>10.0	br s	-	

Note: Due to the substitution pattern, the typical doublet appearance for H4 and H7 might be reduced to singlets as adjacent proton coupling is absent.

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electron-withdrawing nitro group and the halogen atom.

Carbon	Predicted Chemical Shift (δ, ppm)
C3	~90 - 100
C3a	~140 - 145
C4	~120 - 125
C5	~145 - 150
C6	~130 - 135
C7	~115 - 120
C7a	~140 - 145
CH₃	~15 - 20

Comparative NMR Data of Substituted Indazoles

To provide context for the predicted values, the following tables summarize published ¹H and ¹³C NMR data for various substituted indazoles. These examples illustrate the electronic effects of different substituents on the chemical shifts of the indazole core.

¹H NMR Data for Selected Indazole Derivatives

Compo und	Н3	H4	Н5	Н6	H7	Other Protons	Solvent
1H- Indazole[2]	8.10 (s)	7.77 (d)	7.18 (m)	7.40 (m)	7.51 (d)	-	CDCl ₃
3-Phenyl- 1H- indazole[3]	-	8.05 (d)	7.22 (t)	7.33 (t)	7.09 (d)	12.53 (s, NH), 7.50-8.08 (m, Ph)	CDCl ₃
5-Nitro-3- phenyl- 1H- indazole[4]	-	7.93-7.98 (m)	-	7.29-7.32 (m)	7.14-7.17 (m)	11.55 (br, NH), 7.45-7.98 (m, Ph)	CDCl ₃
6-Nitro-3- p-tolyl- 1H- indazole[4]	-	8.03-8.09 (m)	8.00 (s)	-	7.87 (d)	12.60 (br, NH), 2.50 (s, CH ₃), 7.43-7.87 (m, Tolyl)	CDCl₃

¹³C NMR Data for Selected Indazole Derivatives

Comp	C3	C3a	C4	C5	C6	C7	C7a	Other Carbo ns	Solve nt
1H- Indazo le[2]	134.77	-	120.96	120.86	126.80	109.71	140.01	-	CDCl₃
3-tert- Butyl- 1H- indazo le[3]	154.5	122.1	119.8	120.5	126.2	110.0	141.8	33.7, 30.0 (t-Bu)	CDCl₃
5- Chloro -3- phenyl -1H- indazo le[4]	145.36	-	120.35	127.11	121.80	111.35	140.04	127.63 , 128.53 , 129.07 , 132.78 (Ph)	CDCl₃
6- Nitro- 3- phenyl -1H- indazo le[4]	146.56	-	122.07	116.19	146.99	106.96	140.32	124.13 , 127.72 , 129.17 , 129.27 , 132.02 (Ph)	CDCl₃

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as **3-iodo-6-methyl-5-nitro-1H-indazole** is outlined below. This protocol is based on standard

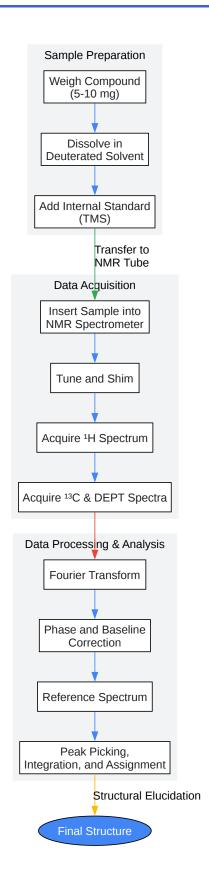
practices in NMR spectroscopy.[2][4]

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice depends on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often used for indazole derivatives to observe the exchangeable NH proton.
- Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
 - Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.


Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak.
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-lodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604395#1h-and-13c-nmr-of-3-iodo-6-methyl-5-nitro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com